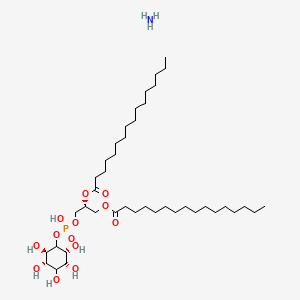

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Overview

Description

PtdIns-(1,2-dipalmitoyl) (ammonium salt), also known as DPPI, is a derivative of phosphatidylinositol (PtdIns) that contains C16:0 fatty acyl chains at the sn-1 and sn-2 positions . It is a synthetic analog of natural phosphatidylinositol .

Synthesis Analysis

The formal name of PtdIns-(1,2-dipalmitoyl) (ammonium salt) is 1-(1,2R-dihexadecanoylphosphatidyl)inositol, monoammonium salt . It has a molecular formula of C41H78O13P • NH4 and a formula weight of 828.1 . The product is a lyophilized powder .Molecular Structure Analysis

The SMILES representation of PtdIns-(1,2-dipalmitoyl) (ammonium salt) isO[C@H]1C@HC@@HC@@HC@@H(OCC@H=O)COC(CCCCCCCCCCCCCCCC)=O)=O)[C@@H]1O.[NH4+] . Physical And Chemical Properties Analysis

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C16:0 fatty acids at the sn-1 and sn-2 positions . It has a molecular formula of C41H78O13P • NH4 and a formula weight of 828.1 . The product is a lyophilized powder .Scientific Research Applications

Synthesis and Biological Evaluation of Affinity Matrices : Analogues of dipalmitoyl phosphatidic acid and phosphatidylinositol 4,5-bisphosphate were synthesized and used as affinity matrices to bind specific proteins, indicating potential applications in protein purification and molecular biology research (Lim et al., 2002).

Stabilized Phosphatidylinositol-5-Phosphate Analogues : Research on stabilized analogues of PtdIns(5)P and their interaction with tumor suppressor proteins suggests applications in cancer biology and the study of chromatin modification (Huang et al., 2007).

Interaction with Electron Donor-Acceptor Systems : Studies on the interaction of quaternary ammonium salts with electron donor-acceptor systems and their impact on absorption and fluorescence properties indicate applications in materials science and chemistry (Karmakar & Samanta, 2001).

Biological Activity of Phosphatidylinositol-3,4,5-Trisphosphorothioate : The synthesis and observation of agonist activity for cellular events mediated by metabolically stabilized analogs of PtdIns(3,4,5)P(3) highlight potential applications in cell biology and pharmacology (Zhang et al., 2008).

Phosphoinositide 3-Kinase Activation and Cell Motility : The role of the lipid product phosphatidylinositol 1,4,5-trisphosphate in activating cell motility suggests applications in understanding cellular mechanisms and potential therapeutic targets in diseases involving cell migration (Derman et al., 1997).

Chemical Synthesis and Molecular Recognition : The synthesis of metabolically stabilized analogues of phosphatidylinositol-3-phosphate and their interaction with cellular domains indicate applications in molecular biology and drug discovery (Xu et al., 2006).

Synthesis of Phosphatidylinositol 3,5-Bisphosphate : The synthesis of this inositol phospholipid from myo-inositol suggests applications in biochemistry and lipidomics (Riley & Potter, 1998).

Regulation of Phosphatidylinositol Levels in Lung Surfactant : The study of phosphatidylinositol levels in lung surfactant and its regulation in acute respiratory distress syndrome highlights potential applications in respiratory medicine and surfactant therapy (Spyridakis et al., 2010).

Mechanism of Action

Target of Action

PtdIns-(1,2-dipalmitoyl) (ammonium salt), also known as azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate, is a derivative of phosphatidylinositol (PtdIns) that contains C16:0 fatty acyl chains . The primary targets of this compound are the cellular membranes where it plays a critical role in the generation and transmission of cellular signals .

Mode of Action

The compound interacts with its targets by incorporating into membrane lipids. This interaction enhances the adherence of important proteins to the membrane and increases the rate of substrate hydrolysis .

Biochemical Pathways

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is involved in the phosphatidylinositol signaling system. It can be phosphorylated to give mono-, di-, and triphosphates such as PtdIns-(3,4,5)-P3 . These phosphates play a critical role in the generation and transmission of cellular signals .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The molecular and cellular effects of PtdIns-(1,2-dipalmitoyl) (ammonium salt) action are primarily related to its role in the generation and transmission of cellular signals . By incorporating into membrane lipids, it influences the function of important proteins and the rate of substrate hydrolysis .

Safety and Hazards

No special measures are required for handling PtdIns-(1,2-dipalmitoyl) (ammonium salt). After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .

properties

IUPAC Name |

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347752 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PtdIns-(1,2-dipalmitoyl) (ammonium salt) | |

CAS RN |

34290-57-8 | |

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)